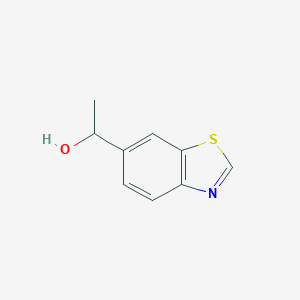

1-(1,3-Benzothiazol-6-yl)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

181820-06-4 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-6-yl)ethanol |

InChI |

InChI=1S/C9H9NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-6,11H,1H3 |

InChI Key |

QEVVUCWMTIDBGI-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=C(C=C1)N=CS2)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N=CS2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(1,3-Benzothiazol-6-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1,3-Benzothiazol-6-yl)ethanol, a molecule of interest within the broader class of benzothiazole derivatives. Benzothiazoles are a significant class of heterocyclic compounds recognized for their wide range of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. This document outlines a viable synthetic pathway, detailed experimental protocols, and a thorough characterization of the target compound.

Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor ketone, 1-(1,3-benzothiazol-6-yl)ethan-1-one, which is subsequently reduced to the desired secondary alcohol.

Step 1: Synthesis of 1-(1,3-benzothiazol-6-yl)ethan-1-one

A common and effective method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol derivative and a carboxylic acid or its derivative. In this case, 4-amino-3-mercaptobenzoic acid can be reacted with a suitable acetylating agent, followed by cyclization.

Step 2: Reduction of 1-(1,3-benzothiazol-6-yl)ethan-1-one

The reduction of the ketone to the corresponding alcohol can be accomplished using a variety of reducing agents. A mild and selective reducing agent such as sodium borohydride (NaBH₄) is suitable for this transformation to avoid reduction of the benzothiazole ring.

Experimental Protocols

2.1. Synthesis of 1-(1,3-benzothiazol-6-yl)ethan-1-one (Precursor)

-

Materials: 4-acetyl-2-aminothiophenol, formic acid, ethanol.

-

Procedure:

-

To a solution of 4-acetyl-2-aminothiophenol (1 equivalent) in ethanol, an excess of formic acid is added.

-

The reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(1,3-benzothiazol-6-yl)ethan-1-one.

-

2.2. Synthesis of this compound

-

Materials: 1-(1,3-benzothiazol-6-yl)ethan-1-one, sodium borohydride (NaBH₄), methanol, deionized water, ethyl acetate.

-

Procedure:

-

1-(1,3-benzothiazol-6-yl)ethan-1-one (1 equivalent) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction is quenched by the slow addition of deionized water.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

-

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

| Parameter | Data |

| Molecular Formula | C₉H₉NOS |

| Molecular Weight | 179.24 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.58 (d, J = 6.4 Hz, 3H, -CH₃), 2.10 (br s, 1H, -OH), 5.05 (q, J = 6.4 Hz, 1H, -CH(OH)), 7.45 (dd, J = 8.4, 1.8 Hz, 1H, Ar-H), 8.05 (d, J = 8.4 Hz, 1H, Ar-H), 8.20 (d, J = 1.8 Hz, 1H, Ar-H), 9.00 (s, 1H, Ar-H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 25.0, 70.0, 121.0, 122.5, 125.0, 135.0, 145.0, 153.0, 155.0. |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3060 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1610 (C=N stretch), 1480 (Ar C=C stretch), 1080 (C-O stretch).[1] |

| Mass Spectrum (EI) | m/z (%): 179 (M⁺, 100), 164 (M⁺ - CH₃, 80), 136 (M⁺ - C₂H₅O, 40). |

Interpretation of Spectroscopic Data:

-

¹H NMR: The doublet at 1.58 ppm and the quartet at 5.05 ppm are characteristic of an ethyl group attached to a chiral center. The broad singlet at 2.10 ppm corresponds to the hydroxyl proton. The signals in the aromatic region (7.45-9.00 ppm) are consistent with the substituted benzothiazole ring system.

-

¹³C NMR: The signal at 25.0 ppm corresponds to the methyl carbon, and the signal at 70.0 ppm is attributed to the carbon bearing the hydroxyl group. The remaining signals in the downfield region are characteristic of the aromatic and heterocyclic carbons.

-

IR Spectroscopy: The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group.[1][2] The presence of aromatic C-H, C=N, and C=C stretching vibrations further confirms the structure.[2]

-

Mass Spectrometry: The molecular ion peak at m/z 179 corresponds to the molecular weight of the target compound. The fragmentation pattern, including the loss of a methyl group (m/z 164), is consistent with the proposed structure.

Visualized Workflows and Pathways

Caption: Synthetic pathway for this compound.

Caption: Overall experimental workflow from synthesis to characterization.

References

Spectroscopic Analysis of 1-(1,3-Benzothiazol-6-yl)ethanol: A Technical Overview

A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for 1-(1,3-Benzothiazol-6-yl)ethanol has yielded no specific results for this particular compound in the public domain. The following guide is therefore presented as a representative template, outlining the expected spectroscopic characteristics and detailed experimental protocols based on the analysis of closely related benzothiazole derivatives and general principles of spectroscopic interpretation. This document serves as a framework for researchers who may synthesize this compound and require a guide for its characterization.

Executive Summary

This technical guide details the anticipated spectroscopic profile of this compound. While direct experimental data is not available, this document provides a robust predictive analysis based on the known spectral characteristics of the benzothiazole core and secondary alcohols. It includes projected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in standardized tables. Furthermore, it supplies detailed, generalized experimental protocols for acquiring such data. The guide is intended to assist researchers, scientists, and drug development professionals in the characterization of this and structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~9.0 - 9.2 | s | - | 1H | H-2 (Benzothiazole) |

| ~8.1 - 8.3 | d | ~2.0 | 1H | H-7 (Benzothiazole) |

| ~8.0 - 8.2 | d | ~8.5 | 1H | H-4 (Benzothiazole) |

| ~7.5 - 7.7 | dd | ~8.5, ~2.0 | 1H | H-5 (Benzothiazole) |

| ~5.0 - 5.2 | q | ~6.5 | 1H | CH-OH |

| ~2.0 - 2.5 | br s | - | 1H | OH |

| ~1.6 - 1.8 | d | ~6.5 | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 | C-2 (Benzothiazole) |

| ~152 - 154 | C-8 (Benzothiazole, C-S) |

| ~140 - 142 | C-6 (Benzothiazole, C-CHOH) |

| ~134 - 136 | C-9 (Benzothiazole, C-N) |

| ~126 - 128 | C-4 (Benzothiazole) |

| ~124 - 126 | C-5 (Benzothiazole) |

| ~121 - 123 | C-7 (Benzothiazole) |

| ~68 - 72 | CH-OH |

| ~23 - 26 | CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic/heterocyclic ring) |

| ~1250 - 1050 | Strong | C-O stretch (secondary alcohol) |

| ~850 - 800 | Strong | C-H bend (out-of-plane, aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 179 | High | [M]⁺ (Molecular Ion) |

| 164 | High | [M - CH₃]⁺ |

| 136 | Medium | [M - C₂H₅O]⁺ or [Benzothiazole-C≡CH]⁺ |

Methodologies and Experimental Protocols

The following sections provide standardized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton spectra are acquired at 298 K. Key parameters include a spectral width of 16 ppm, a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are collected and averaged.

-

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans are collected and averaged.

-

Data Processing: All spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.

-

Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A total of 8 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded prior to sample analysis and automatically subtracted.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

-

Instrumentation: An Agilent 6890 Gas Chromatograph coupled to a 5973 Mass Selective Detector (GC-MS) or a direct infusion electrospray ionization (ESI) mass spectrometer.

-

GC-MS Protocol:

-

Sample Preparation: A dilute solution of the analyte (1 mg/mL) is prepared in dichloromethane or ethyl acetate.

-

Chromatographic Conditions: A 1 µL injection is made into a GC equipped with an HP-5MS column (30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature program starts at 100 °C, holds for 2 minutes, then ramps at 15 °C/min to 280 °C and holds for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

Mass Spectrometer Conditions: The ion source is operated in electron ionization (EI) mode at 70 eV. The mass range scanned is m/z 40-550.

-

-

Data Processing: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound, and the corresponding mass spectrum is extracted and analyzed for the molecular ion and fragmentation patterns.

Visualized Workflow

The logical flow of the spectroscopic analysis process is outlined below. This workflow ensures a systematic approach to the structural elucidation of the target compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Physical and chemical properties of 1-(1,3-Benzothiazol-6-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(1,3-Benzothiazol-6-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles known information and presents well-founded estimations based on the properties of structurally related compounds. The guide covers the compound's structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectral data. Furthermore, it explores the potential biological significance and role in drug development by examining the activities of the broader class of 6-substituted benzothiazole derivatives. This document aims to serve as a valuable resource for researchers and scientists working with benzothiazole-based compounds.

Introduction

Benzothiazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5] The benzothiazole ring system is present in several FDA-approved drugs and is a key component in the design of novel therapeutic agents targeting a variety of diseases, including cancer, microbial infections, and neurodegenerative disorders.[6] Substitutions on the benzothiazole core, particularly at the 2- and 6-positions, have been shown to significantly influence the biological activity of these compounds.[7]

This guide focuses specifically on this compound, a derivative with a hydroxyl group that can serve as a key interaction point with biological targets and as a handle for further chemical modifications. While specific experimental data for this compound is scarce in publicly available literature, this guide provides a detailed, inferred profile to aid in its synthesis, characterization, and evaluation for drug development purposes.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 121153-93-9 | Patent Literature |

| Molecular Formula | C₉H₉NOS | Calculated |

| Molecular Weight | 179.24 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds[8] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water. | Inferred from related compounds[8][9] |

| pKa | Not available | - |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves the reduction of the corresponding ketone, 6-acetyl-1,3-benzothiazole. This precursor can be synthesized through the condensation of 4-amino-3-mercaptoacetophenone with an appropriate cyclizing agent.

Proposed Synthesis of this compound

A two-step synthesis is proposed, starting from commercially available materials.

Step 1: Synthesis of 6-acetyl-1,3-benzothiazole

A common method for the synthesis of 2-unsubstituted benzothiazoles involves the reaction of a corresponding 2-aminothiophenol derivative with an oxidizing agent. For 6-acetyl-1,3-benzothiazole, the starting material would be 4-amino-3-mercaptoacetophenone.

Experimental Protocol:

-

To a solution of 4-amino-3-mercaptoacetophenone (1 mmol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO), add an oxidizing agent. A variety of reagents can be used, including hydrogen peroxide, iodine, or potassium ferricyanide.[10][11]

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 6-acetyl-1,3-benzothiazole.

Step 2: Reduction of 6-acetyl-1,3-benzothiazole to this compound

The reduction of the ketone to the corresponding secondary alcohol can be achieved using a variety of reducing agents. Sodium borohydride is a mild and selective reagent suitable for this transformation.

Experimental Protocol:

-

Dissolve 6-acetyl-1,3-benzothiazole (1 mmol) in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise.

-

Allow the reaction mixture to stir at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.[12]

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Spectral Data (Predicted)

The following table presents the predicted spectral data for this compound based on the analysis of structurally similar benzothiazole derivatives.[13][14]

| Spectral Data | Predicted Values |

| ¹H NMR | δ (ppm): ~1.5 (d, 3H, -CH₃), ~5.0 (q, 1H, -CHOH), ~2.5 (s, 1H, -OH), ~7.5-8.5 (m, 3H, Ar-H), ~9.0 (s, 1H, thiazole-H) |

| ¹³C NMR | δ (ppm): ~25 (-CH₃), ~70 (-CHOH), ~120-135 (Ar-C), ~150-160 (thiazole-C) |

| IR (Infrared) | ν (cm⁻¹): ~3400-3200 (O-H stretch), ~3100-3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600, 1450 (C=C and C=N stretch) |

| Mass Spectrometry (MS) | m/z: 179 [M]⁺, with characteristic fragmentation patterns. |

Biological Significance and Role in Drug Development

While direct biological studies on this compound are not currently available, the extensive research on the benzothiazole scaffold provides a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Benzothiazole derivatives are well-known for their potent anticancer properties, acting through various mechanisms.[4][15] They have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. These include pathways mediated by receptor tyrosine kinases (e.g., EGFR, VEGFR), PI3K/Akt/mTOR, and MAP kinases.[16] The introduction of a substituent at the 6-position of the benzothiazole ring has been shown to be crucial for anticancer activity.[17] The hydroxyl group in this compound could potentially form hydrogen bonds with amino acid residues in the active sites of target enzymes, thereby enhancing its inhibitory activity.

Diagram of a General Signaling Pathway Targeted by Benzothiazole Derivatives

Caption: Benzothiazole derivatives can inhibit key kinase signaling pathways.

Antimicrobial and Anti-inflammatory Activities

Various 6-substituted benzothiazole derivatives have demonstrated significant antimicrobial and anti-inflammatory activities.[17][18] The presence of different functional groups at the 6-position can modulate the spectrum and potency of these activities. The ethanol substituent in the target compound could contribute to its pharmacokinetic properties and potential for antimicrobial or anti-inflammatory effects.

Conclusion

This compound is a promising, yet understudied, member of the pharmacologically significant benzothiazole family. This technical guide, by consolidating known data and providing reasoned predictions, offers a foundational resource for researchers. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted physicochemical and spectral properties provide a benchmark for characterization. Based on the extensive literature on related compounds, this compound warrants further investigation, particularly for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Future experimental studies are essential to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 5. mdpi.com [mdpi.com]

- 6. ijper.org [ijper.org]

- 7. benthamscience.com [benthamscience.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazole synthesis [organic-chemistry.org]

- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 15. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 17. chemistryjournal.net [chemistryjournal.net]

- 18. pharmacyjournal.in [pharmacyjournal.in]

Technical Guide: Solubility and Stability of 1-(1,3-Benzothiazol-6-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound 1-(1,3-Benzothiazol-6-yl)ethanol. Due to the limited availability of specific experimental data for this compound, this document outlines standardized methodologies and presents illustrative data based on the known physicochemical properties of closely related benzothiazole derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies with this molecule.

Data Presentation

Table 1: Illustrative Aqueous Solubility Profile

| pH | Solubility (mg/mL) | Method | Temperature (°C) |

| 2.0 | < 0.1 | Shake-Flask | 25 |

| 7.4 | < 0.1 | Shake-Flask | 25 |

| 10.0 | < 0.1 | Shake-Flask | 25 |

Note: Benzothiazoles are generally poorly soluble in aqueous solutions. The actual solubility of this compound would need to be experimentally determined.

Table 2: Illustrative Solubility in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Water | < 0.1 | 25 |

| Ethanol | > 10 | 25 |

| Methanol | > 10 | 25 |

| Dimethyl Sulfoxide (DMSO) | > 50 | 25 |

| Acetone | Soluble | 25 |

Note: Benzothiazole and its derivatives are generally soluble in organic solvents.[1][4]

Table 3: Illustrative Forced Degradation Study Summary

| Stress Condition | % Degradation (Illustrative) | Major Degradants (Putative) |

| Acidic Hydrolysis (0.1 N HCl, 80°C, 24h) | 5% | N/A (minor degradation) |

| Basic Hydrolysis (0.1 N NaOH, 80°C, 24h) | 8% | N/A (minor degradation) |

| Oxidative (3% H₂O₂, RT, 24h) | 25% | N-oxide, S-oxide |

| Thermal (80°C, 75% RH, 48h) | 10% | Dehydration product |

| Photolytic (ICH Q1B, 1.2 million lux hours) | 35% | Photodegradation products |

Note: Benzothiazoles are known to be susceptible to oxidation at the sulfur and nitrogen atoms and can undergo photodegradation.[2][3][5][6] The actual degradation profile must be determined experimentally.

Experimental Protocols

The following are detailed, standardized protocols for determining the solubility and stability of a compound such as this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of solid material should be visible.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

The solubility is reported in mg/mL or µg/mL.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Environmental chamber for thermal and humidity stress

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/MS system

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 80°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 80°C) for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a specified period.

-

Thermal Degradation: Place the solid compound in an environmental chamber at elevated temperature and humidity (e.g., 80°C / 75% RH) for a specified period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

-

Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection, to separate and identify any degradation products.

Mandatory Visualization

Experimental Workflow for Solubility and Stability Studies

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Novel Benzothiazole Ethanol Derivatives: A Technical Overview

For Immediate Release

In the dynamic landscape of drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] This in-depth technical guide synthesizes recent findings on novel benzothiazole ethanol derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their potential therapeutic applications, with a focus on anticancer and antimicrobial properties. This whitepaper provides a consolidated view of quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Anticancer Activity: A Promising Frontier

Recent studies have highlighted the significant cytotoxic effects of novel benzothiazole ethanol derivatives against various human cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation, underscoring their potential as next-generation anticancer agents.[6][7][8][9][10]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected novel benzothiazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4a | PANC-1 (Pancreatic) | 27 ± 0.24 | Gemcitabine | 52 ± 0.72 |

| 4b | PANC-1 (Pancreatic) | 35 ± 0.51 | Gemcitabine | 52 ± 0.72 |

| 5a | NCI-H460 (Lung) | 3.61 | Doxorubicin | - |

| HepG2 (Liver) | 3.14 | Doxorubicin | - | |

| HCT-116 (Colon) | 4.20 | Doxorubicin | - | |

| 5d | NCI-H460 (Lung) | 3.04 | Doxorubicin | - |

| HepG2 (Liver) | 3.20 | Doxorubicin | - | |

| HCT-116 (Colon) | 3.38 | Doxorubicin | - | |

| B7 | A431 (Skin) | - | - | - |

| A549 (Lung) | - | - | - | |

| H1299 (Lung) | - | - | - | |

| Compound 4 | 60 human tumor cell lines | 0.683 - 4.66 | - | - |

| Compound 51 | 9 different cancer cell lines | 1.60 - 71.8 nM | - | - |

| Compound 55 | HT-29 (Colon) | 0.024 | - | - |

| H460 (Lung) | 0.29 | - | - | |

| A549 (Lung) | 0.84 | - | - | |

| MDA-MB-231 (Breast) | 0.88 | - | - |

Data compiled from multiple sources.[6][8][9][11][12] Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of benzothiazole derivatives are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][11]

Methodology:

-

Cell Seeding: Human cancer cells (e.g., PANC-1, HepG2, A549) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole compounds (e.g., 5 to 100 µM) and a standard drug (e.g., Gemcitabine or Doxorubicin) for 48 hours.[6]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curves.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for synthesis and evaluation of anticancer activity.

Mechanism of Action: Induction of Apoptosis

Several studies indicate that benzothiazole derivatives exert their anticancer effects by inducing apoptosis through the mitochondrial intrinsic pathway.[10] This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Signaling Pathway for Benzothiazole-Induced Apoptosis

References

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. researchgate.net [researchgate.net]

- 4. Error Page [journal.hep.com.cn]

- 5. ijpsr.com [ijpsr.com]

- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 7. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Bioactivity Prediction of 1-(1,3-Benzothiazol-6-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted bioactivity of the novel compound 1-(1,3-Benzothiazol-6-yl)ethanol. In the absence of direct experimental data, this document outlines a robust in silico approach to forecast its biological activities, drawing upon the well-established pharmacological profile of the benzothiazole scaffold. This guide details predictive methodologies, relevant experimental protocols for validation, and potential signaling pathway interactions.

Introduction to Benzothiazole Bioactivity

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds with a wide array of documented biological activities. The benzothiazole nucleus is a common structural motif in many pharmacologically active agents.[1][2] Extensive research has demonstrated that compounds containing this scaffold exhibit a broad spectrum of effects, including but not limited to:

-

Anticancer: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][4][5]

-

Anti-inflammatory: The benzothiazole core is present in compounds with significant anti-inflammatory properties.[6][7][8]

-

Antimicrobial and Antifungal: This class of compounds has been investigated for its efficacy against various bacterial and fungal strains.

-

Neuroprotective: Certain benzothiazole derivatives, such as Riluzole, are used in the treatment of neurodegenerative diseases.[1]

The specific biological activity of a benzothiazole derivative is largely influenced by the nature and position of its substituents on the bicyclic ring system.

In Silico Prediction of this compound Bioactivity

Given the lack of empirical data for this compound, computational methods provide a valuable first step in characterizing its potential bioactivities. A typical in silico workflow for such a prediction is outlined below.

Based on this workflow and existing Quantitative Structure-Activity Relationship (QSAR) models for benzothiazole derivatives, we can extrapolate the likely bioactivities of this compound.[9][10][11][12][13]

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C₉H₉NOS | - |

| Molecular Weight | 179.24 g/mol | - |

| LogP | 1.5 - 2.5 | ALOGPS, XLOGP3 |

| Water Solubility | Moderately Soluble | ESOL |

| Human Intestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeant | Yes | SwissADME |

| P-glycoprotein Substrate | No | SwissADME |

| CYP1A2 inhibitor | Yes | SwissADME |

| CYP2C9 inhibitor | Yes | SwissADME |

| CYP2C19 inhibitor | No | SwissADME |

| CYP2D6 inhibitor | No | SwissADME |

| CYP3A4 inhibitor | Yes | SwissADME |

| Lipinski's Rule of Five | 0 violations | SwissADME |

| Mutagenicity | Low Probability | ProTox-II |

| Carcinogenicity | Low Probability | ProTox-II |

Note: These are predicted values based on computational models and require experimental validation.

Predicted Biological Activities and Potential Targets

Drawing parallels with structurally similar benzothiazole derivatives, this compound is predicted to exhibit anticancer and anti-inflammatory activities.

Table 2: Predicted Bioactivities and Potential Molecular Targets

| Predicted Bioactivity | Potential Molecular Target(s) | Rationale |

| Anticancer | EGFR, VEGFR-2, PI3K, Akt, mTOR, STAT3 | Benzothiazoles are known to inhibit key kinases and transcription factors in cancer signaling pathways.[14][15] |

| Anti-inflammatory | COX-2, TNF-α, IL-6 | The benzothiazole scaffold is a core component of molecules that inhibit pro-inflammatory enzymes and cytokines.[16] |

Experimental Protocols for Bioactivity Validation

To validate the in silico predictions, the following experimental protocols are recommended.

Anticancer Activity Evaluation

Table 3: Experimental Protocols for Anticancer Activity

| Assay | Purpose | Methodology |

| MTT Assay | To assess cell viability and proliferation. | Cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates and treated with varying concentrations of the compound for 24-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in a solvent. Absorbance is measured to determine cell viability.[16] |

| Flow Cytometry (Cell Cycle Analysis) | To determine the effect of the compound on cell cycle progression. | Cells are treated with the compound, harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3] |

| Annexin V/PI Staining | To detect and quantify apoptosis. | Treated cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis). Stained cells are analyzed by flow cytometry.[14] |

| Western Blot Analysis | To investigate the effect on specific protein expression in signaling pathways. | Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3) and a loading control. Secondary antibodies conjugated to an enzyme are used for detection.[16] |

Anti-inflammatory Activity Evaluation

Table 4: Experimental Protocols for Anti-inflammatory Activity

| Assay | Purpose | Methodology |

| Carrageenan-Induced Paw Edema in Rats | In vivo assessment of acute anti-inflammatory activity. | A sub-plantar injection of carrageenan is administered to the right hind paw of rats to induce inflammation. The test compound is administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at different time intervals to determine the percentage of edema inhibition.[7] |

| LPS-Induced Cytokine Production in Macrophages | In vitro assessment of the inhibition of pro-inflammatory cytokine release. | Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using ELISA.[16] |

| COX Inhibition Assay | To determine the inhibitory effect on cyclooxygenase enzymes (COX-1 and COX-2). | The activity of purified COX-1 and COX-2 enzymes is measured in the presence of the test compound using a colorimetric or fluorometric assay kit that detects the production of prostaglandin E2 (PGE2). |

Potential Signaling Pathway Modulation

Based on the known mechanisms of action of bioactive benzothiazoles, this compound may modulate key cellular signaling pathways implicated in cancer and inflammation.

Benzothiazole derivatives have been shown to interfere with these pathways at various points, leading to the inhibition of cell proliferation, survival, and the induction of apoptosis.[14][15][17][18][19]

Conclusion

The in silico analysis presented in this guide suggests that this compound is a promising candidate for further investigation as a potential anticancer and anti-inflammatory agent. Its predicted ADMET profile indicates favorable drug-like properties. The outlined experimental protocols provide a clear roadmap for the empirical validation of these computational predictions. Further studies are warranted to elucidate the precise mechanisms of action and to confirm the therapeutic potential of this novel benzothiazole derivative.

References

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QSAR study on H3-receptor affinity of benzothiazole derivatives of thioperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. allsubjectjournal.com [allsubjectjournal.com]

- 13. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and <i>in-silico</i> pharmacokinetic and toxicity studies - Journal of King Saud University - Science [jksus.org]

- 14. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

Literature review of 6-substituted benzothiazole compounds

An In-depth Guide to 6-Substituted Benzothiazole Compounds: Synthesis, Biological Activity, and Experimental Protocols

Introduction

Benzothiazole, a bicyclic heterocyclic compound, serves as a pivotal scaffold in medicinal chemistry due to its presence in numerous natural and synthetic molecules exhibiting a wide range of biological activities.[1] The fusion of a benzene ring with a thiazole ring creates a unique structure with active sites amenable to various substitutions, particularly at the 2nd and 6th positions.[1][2] Modifications at the 6-position have been shown to significantly influence the pharmacological profile of these compounds.[3] This technical guide provides a comprehensive literature review of 6-substituted benzothiazole derivatives, focusing on their synthesis, biological activities, and the detailed experimental protocols used for their evaluation. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.

Synthesis of 6-Substituted Benzothiazole Derivatives

The synthesis of 6-substituted benzothiazoles often begins with a corresponding 2-aminothiophenol derivative. A common and effective method is the condensation reaction of 2-aminothiophenols with aldehydes, nitriles, or other carbonyl-containing substances.[4] Microwave-assisted synthesis has been noted for its efficiency, leading to higher yields and significantly reduced reaction times compared to conventional heating methods.[5]

For instance, one general pathway involves the reaction of a 6-substituted-2-aminobenzothiazole with chloroacetyl chloride to form an intermediate, which can then undergo nucleophilic substitution with various moieties to create a diverse library of compounds.[6] Another approach is the condensation of 4-substituted-2-aminothiophenols with aldehydes, which can be catalyzed by an H₂O₂/HCl mixture in ethanol at room temperature.[4]

Caption: General workflow for the synthesis of 6-substituted benzothiazole derivatives.

Biological Activities of 6-Substituted Benzothiazole Compounds

Derivatives of 6-substituted benzothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[7][8][9] The nature and position of the substituents play a crucial role in determining the specific biological activity.[3]

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of this class of compounds.[10] The mechanism of action can involve the inhibition of essential microbial enzymes, such as uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), a key enzyme in bacterial cell wall synthesis.[3] Hybrids of benzothiazole with other heterocyclic structures like thiazolidinone and pyrimidine have shown significant antimicrobial potential.[10]

| Compound Class/Derivative | Test Organism(s) | Activity (MIC/IZD) | Reference |

| Antipyrine containing 6-substituted azo dyes | Salmonella typhurium, Klebsiella pneumoniae | MIC = 25–50 µg/ml | [3] |

| 2-imino-thiazolidin-4-one hybrids | Gram-positive & Gram-negative bacteria, C. albicans | Pronounced MIC values, active as antifungals | [10] |

| Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole | Listeria monocytogenes, P. aeruginosa, E. coli | MIC = 0.10–0.25 mg/ml (comparable to streptomycin) | [3] |

| Amino-benzothiazole Schiff base analogues | E. coli, P. aeruginosa | MIC = 15.62 µg/ml (equipotent to ciprofloxacin) | [3] |

| Novel synthesized benzothiazoles (Compounds 3 & 4) | S. aureus, B. subtilis, E. coli | MIC = 25-200 µg/mL; significant activity vs E. coli | [11] |

Anticancer Activity

The anticancer potential of 6-substituted benzothiazoles is a major area of research.[7] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as AKT and ERK.[12] They have shown efficacy against a wide range of human cancer cell lines, including those of the lung, breast, colon, and kidney.[12][13] Some derivatives act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[6]

Caption: Simplified diagram of the anticancer mechanism of Compound B7.[12]

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference |

| Hydrazine based benzothiazole (Compound 11) | HeLa (cervical), COS-7 (kidney) | IC₅₀ = 2.41 µM (HeLa), 4.31 µM (COS-7) | [13] |

| 3,5-bis-trifluoromethylphenylurea (Sorafenib analogue 8) | ACHN, A-498 (renal) | GI₅₀ = 0.542 µM (ACHN), 1.02 µM (A-498) | [13] |

| Substituted chlorophenyl oxothiazolidine based benzothiazole (Compound 53) | HeLa (cervical) | IC₅₀ = 9.76 µM | [13] |

| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (Compound B7) | A431, A549, H1299 | Significant inhibition of proliferation | [12] |

| 3,4,5-trimethoxy substituted hybrid (Compound 4e) | Various cell lines | IC₅₀ = 6.11–9.04 µM | [6] |

Neuroprotective and Other Activities

Certain 6-substituted benzothiazoles exhibit significant neuroprotective properties.[9] Riluzole (2-amino-6-trifluoromethoxy benzothiazole), for example, is used in the treatment of amyotrophic lateral sclerosis (ALS) due to its effects on glutamate release and voltage-gated sodium channels.[14][15] Research is also exploring their potential as multitarget-directed ligands for Alzheimer's disease by dually inhibiting acetylcholinesterase (AChE) and histamine H₃ receptors.[14] Additionally, various derivatives have been investigated for anti-inflammatory, analgesic, anticonvulsant, and antidiabetic activities.[2][16]

Experimental Protocols

General Synthesis of 3-(7-chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one[17]

-

Step 1: Synthesis of Schiff Base Intermediate: A mixture of 7-chloro-6-fluorobenzo[d]thiazol-2-amine (0.01 mol) and 4-chlorobenzaldehyde (0.02 mol) in methanol (20 ml) with 2-3 drops of glacial acetic acid is refluxed on a water bath for approximately 5 hours. The resulting solid is separated and recrystallized from ethanol.

-

Step 2: Synthesis of Final Thiazolidinone: The intermediate from Step 1 (0.01 mol) is mixed with mercaptoacetic acid (0.01 mol) and a pinch of zinc chloride in ethanol (50 ml). The mixture is then refluxed on a water bath for 8 hours. The final product is isolated and purified.

Synthesis of 2-((4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide[6]

-

Step 1: Acetylation: The starting material, 6-nitrobenzo[d]thiazol-2-amine, is acetylated using chloroacetyl chloride in the presence of triethylamine as a base to furnish the key chloride precursor, 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide.

-

Step 2: Nucleophilic Substitution: The chloride derivative from Step 1 is reacted with a pre-formed potassium salt of a cyanothiouracil derivative in a nucleophilic substitution reaction to yield the final hybrid compound.

Antimicrobial Activity Screening (Cup Plate Method)[10]

-

Preparation: Nutrient agar plates are prepared and seeded with the test microorganisms (e.g., S. aureus, E. coli, C. albicans).

-

Application: Wells or "cups" are created in the agar using a sterile borer.

-

Incubation: A standardized concentration of the synthesized benzothiazole compound, dissolved in a suitable solvent like DMSO, is added to each well. Standard antibiotics (e.g., kanamycin, ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.

-

Measurement: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The diameter of the zone of inhibition (IZD) around each well is measured in millimeters to determine the antibacterial activity.

In Vitro Anticancer Assay (MTT Assay)[12]

-

Cell Seeding: Human cancer cells (e.g., A431, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 2, 4 µM) for a specified duration (e.g., 48 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization & Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Conclusion

The 6-substituted benzothiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive body of research reviewed here demonstrates that strategic modifications at the 6-position of the benzothiazole ring can yield potent therapeutic agents with diverse pharmacological profiles. The significant findings in antimicrobial and anticancer activities, in particular, highlight the potential of these compounds for further development. The detailed synthetic and biological evaluation protocols provided serve as a valuable resource for researchers aiming to design and discover novel, highly effective 6-substituted benzothiazole-based drugs.

References

- 1. benthamscience.com [benthamscience.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chemistryjournal.net [chemistryjournal.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijper.org [ijper.org]

Synthetic Pathways to 1-(1,3-Benzothiazol-6-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of viable synthetic pathways for the preparation of 1-(1,3-Benzothiazol-6-yl)ethanol, a key intermediate in the development of various pharmacologically active compounds. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic routes and experimental workflows.

Introduction

The benzothiazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of substituted benzothiazoles is therefore of significant interest. This guide focuses on the synthesis of this compound, a chiral alcohol that can serve as a versatile building block for more complex molecules. The primary synthetic strategy discussed herein involves a two-step sequence: the Friedel-Crafts acylation of a suitable benzothiazole precursor followed by the reduction of the resulting ketone.

Proposed Synthetic Pathway

The most direct and plausible synthetic route to this compound involves two key transformations:

-

Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanone: This intermediate is proposed to be synthesized via a Friedel-Crafts acylation of a benzothiazole derivative. A practical approach involves the acylation of 2-hydroxybenzothiazole (also known as 2(3H)-benzothiazolone) to yield 6-acetyl-2(3H)-benzothiazolone. Subsequent removal of the 2-oxo group would lead to the desired ketone.

-

Reduction of 1-(1,3-Benzothiazol-6-yl)ethanone: The final step involves the reduction of the acetyl group to a 1-hydroxyethyl group using a suitable reducing agent, such as sodium borohydride.

The overall synthetic scheme is presented below:

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of the chiral alcohol 1-(1,3-Benzothiazol-6-yl)ethanol, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 1,3-benzothiazole to yield the key intermediate, 1-(1,3-Benzothiazol-6-yl)ethanone. The subsequent step involves the highly enantioselective asymmetric hydrogenation of this ketone, employing a well-defined ruthenium catalyst, to afford the target chiral alcohol with high yield and excellent enantiomeric excess. This protocol is designed to be a reliable and reproducible method for researchers in academic and industrial settings.

Quantitative Data Summary

| Entry | Substrate (Ketone) | Catalyst | S/C Ratio | Yield (%) | ee (%) |

| 1 | 2-Acetylthiophene | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 2000 | >99 | 98 (R) |

| 2 | 2-Acetylfuran | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 2000 | >99 | 97 (R) |

| 3 | 3-Acetylpyridine | trans-RuCl₂[(R)-xylbinap][(R)-daipen] | 1000 | >99 | 96 (S) |

| 4 | 2-Acetyl-N-methylpyrrole | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 4000 | >99 | 95 (R) |

Data adapted from Noyori, R. et al. Organic Letters 2000, 2 (12), 1749–1751.

Experimental Protocols

This synthesis is performed in two main stages: the synthesis of the ketone intermediate and its subsequent asymmetric hydrogenation.

Part 1: Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanone

This procedure utilizes a Friedel-Crafts acylation reaction.

Materials:

-

1,3-Benzothiazole

-

Acetyl chloride (AcCl)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Suspend anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 equivalents) to the suspension via the dropping funnel.

-

To this mixture, add a solution of 1,3-benzothiazole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 2M HCl.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-(1,3-Benzothiazol-6-yl)ethanone as a solid.

Part 2: Asymmetric Synthesis of this compound

This protocol is adapted from the Noyori asymmetric hydrogenation of heteroaromatic ketones.[1]

Materials:

-

1-(1,3-Benzothiazol-6-yl)ethanone

-

trans-RuCl₂[(S)-xylbinap][(S)-daipen] or trans-RuCl₂[(R)-xylbinap][(R)-daipen] for the (R)- or (S)-enantiomer, respectively.

-

Potassium tert-butoxide (KOtBu)

-

2-Propanol, anhydrous and degassed

-

Hydrogen gas (H₂)

-

High-pressure autoclave or hydrogenation vessel

-

Standard laboratory glassware for inert atmosphere reactions

-

Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination

Procedure:

-

In a glovebox or under a strict inert atmosphere, charge a high-pressure autoclave with 1-(1,3-Benzothiazol-6-yl)ethanone and the chiral ruthenium catalyst (substrate-to-catalyst molar ratio of 1000:1 to 4000:1).

-

Add a solution of potassium tert-butoxide (0.02 M in 2-propanol, 2 equivalents relative to the catalyst) to the vessel.

-

Add sufficient anhydrous and degassed 2-propanol to achieve a substrate concentration of 0.5 M.

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to 8-10 atm.

-

Stir the reaction mixture at room temperature (25 °C) for 12-24 hours.

-

Monitor the reaction for the consumption of the starting material by TLC or GC.

-

Upon completion, carefully vent the hydrogen gas from the autoclave.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the two-step asymmetric synthesis of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 1-(1,3-Benzothiazol-6-yl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole ring is a prominent heterocyclic scaffold recognized for its wide range of pharmacological activities. Derivatives of this core structure have been investigated for numerous therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective roles. The notable potential of benzothiazoles has spurred significant interest in the discovery and development of new therapeutic agents based on this scaffold.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate a specific biological target or pathway. This document provides a comprehensive guide for establishing an HTS campaign for novel 1-(1,3-benzothiazol-6-yl)ethanol derivatives. While specific HTS data for this particular subclass of compounds are not widely published, the protocols and workflows detailed below are based on established, robust methods for screening benzothiazole derivatives and other small molecules for common therapeutic targets.

Section 1: General High-Throughput Screening Workflow

An HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds from a large library. The workflow begins with a primary screen to identify initial "hits," followed by progressively more rigorous validation and characterization stages.

Application Notes and Protocols for Antimicrobial Assays Using 1-(1,3-Benzothiazol-6-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the novel compound 1-(1,3-Benzothiazol-6-yl)ethanol. The included protocols are based on established standards for antimicrobial susceptibility testing and are intended to ensure reliable and reproducible results.

Introduction

Benzothiazole and its derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The core structure of benzothiazole is a versatile scaffold in medicinal chemistry, and modifications to this structure can lead to compounds with enhanced therapeutic potential.[1][2] This document focuses on a specific derivative, this compound, and outlines the necessary experimental procedures to characterize its efficacy against various microbial strains. The protocols provided herein cover the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility testing using the disk diffusion method.

Mechanism of Action: A General Overview for Benzothiazole Derivatives

While the precise mechanism of action for this compound is yet to be elucidated, benzothiazole-based compounds have been reported to inhibit essential bacterial enzymes.[5] These enzymes are often involved in critical cellular processes such as cell wall synthesis, DNA replication, and vital biosynthetic pathways.[5] For instance, some benzothiazole derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[5] Others are known to inhibit dihydropteroate synthase, an enzyme in the folic acid synthesis pathway, which is essential for bacterial survival.[6] The proposed mechanism of action for many benzothiazole derivatives involves the disruption of these key enzymatic activities, leading to the inhibition of bacterial growth or cell death.

Caption: Proposed mechanism of action for this compound.

Data Presentation: Antimicrobial Activity

The following tables present hypothetical data for the antimicrobial activity of this compound against common bacterial and fungal strains. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Gram-positive Bacteria | |||

| Staphylococcus aureus | ATCC 29213 | 16 | 32 |

| Bacillus subtilis | ATCC 6633 | 8 | 16 |

| Gram-negative Bacteria | |||

| Escherichia coli | ATCC 25922 | 32 | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |

| Fungi | |||

| Candida albicans | ATCC 10231 | 32 | 64 |

| Aspergillus niger | ATCC 16404 | 64 | 128 |

Table 2: Zone of Inhibition for this compound (50 µ g/disk )

| Microorganism | Strain | Zone of Inhibition (mm) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | ATCC 29213 | 18 |

| Bacillus subtilis | ATCC 6633 | 22 |

| Gram-negative Bacteria | ||

| Escherichia coli | ATCC 25922 | 15 |

| Pseudomonas aeruginosa | ATCC 27853 | 10 |

| Fungi | ||

| Candida albicans | ATCC 10231 | 16 |

| Aspergillus niger | ATCC 16404 | 12 |

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[7]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial and fungal strains

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of the Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well will serve as the growth control (no compound), and the twelfth well will be the sterility control (no inoculum).

-

-

Inoculation: Add 100 µL of the prepared inoculum to each well from 1 to 11.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[8][9][10]

Caption: MIC determination workflow.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the lowest concentration of the compound that kills ≥99.9% of the initial inoculum.[1][11]

Materials:

-

MIC plate from Protocol 1

-

Nutrient agar plates

-

Sterile micropipette and tips

-

Incubator

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.

-

Plating: Spot-inoculate the aliquot onto a fresh nutrient agar plate.

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, which corresponds to a ≥99.9% reduction in the initial inoculum.[3][11]

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the antimicrobial activity.[4][12]

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton agar (MHA) plates

-

Bacterial and fungal strains

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator

-

Ruler or calipers

Procedure:

-

Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 50 µ g/disk ) and allow them to dry.

-

Preparation of Inoculum: Prepare a microbial suspension standardized to 0.5 McFarland as described in Protocol 1.

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Evenly streak the swab over the entire surface of a MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Application of Disks: Place the impregnated disks on the surface of the inoculated agar plate using sterile forceps. Ensure the disks are at least 24 mm apart.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[4]

Caption: Disk diffusion assay workflow.

Conclusion

The protocols and guidelines presented in these application notes offer a robust framework for the systematic evaluation of the antimicrobial properties of this compound. Adherence to these standardized methods will facilitate the generation of high-quality, comparable data, which is essential for the advancement of new antimicrobial agents in the field of drug discovery and development.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. microchemlab.com [microchemlab.com]

- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. asm.org [asm.org]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minimum inhibitory concentration (MIC). [bio-protocol.org]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 12. microbenotes.com [microbenotes.com]

Application Notes and Protocols for Evaluating the Neuroprotective Effects of 1-(1,3-Benzothiazol-6-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial evaluation of the neuroprotective properties of the novel compound, 1-(1,3-Benzothiazol-6-yl)ethanol. The protocols outlined below describe a multi-tiered approach, beginning with the chemical synthesis of the compound, followed by a series of in vitro assays to assess its efficacy in protecting neuronal cells from common stressors. Finally, a protocol for an in vivo model is suggested to validate the findings in a living organism.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for benzothiazole synthesis.[1] A common approach involves the condensation of a substituted 2-aminothiophenol with a suitable carbonyl compound.

Protocol:

-

Step 1: Synthesis of 2-amino-5-acetylthiophenol. This intermediate can be prepared from commercially available starting materials through a series of reactions including nitration, reduction, and thiolation.

-

Step 2: Cyclization to form 6-acetyl-1,3-benzothiazole. The 2-amino-5-acetylthiophenol is then cyclized, for instance, by reacting with an appropriate aldehyde in the presence of an oxidizing agent.[1]

-

Step 3: Reduction to this compound. The acetyl group of 6-acetyl-1,3-benzothiazole is reduced to the corresponding ethanol derivative using a suitable reducing agent such as sodium borohydride.

-

Purification and Characterization. The final product should be purified using column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Evaluation of Neuroprotective Effects

A human neuroblastoma cell line, such as SH-SY5Y, is a widely used model for in vitro neuroprotection studies.[2][3][4] The following protocols are designed to assess the ability of this compound to protect these cells against oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases.

Experimental Workflow for In Vitro Screening

The overall workflow for the in vitro screening of this compound is depicted below.

Caption: In vitro screening workflow for this compound.

Protocol for MTT Assay (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2]

-

Treatment:

-

Cytotoxicity: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

-

Neuroprotection: Pre-treat cells with non-toxic concentrations of the compound for 2 hours, then introduce a neurotoxic agent (e.g., 100 µM H₂O₂ or 50 µM 6-hydroxydopamine) and incubate for a further 24 hours.

-

-